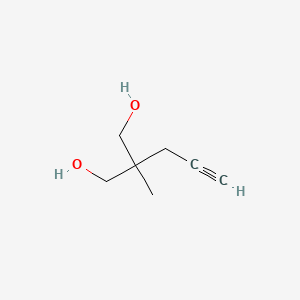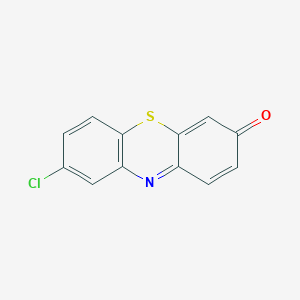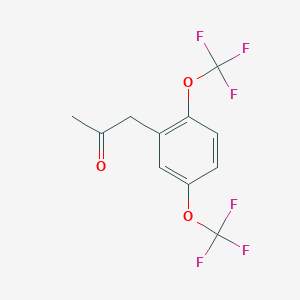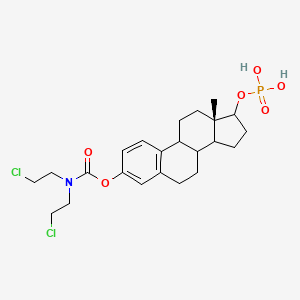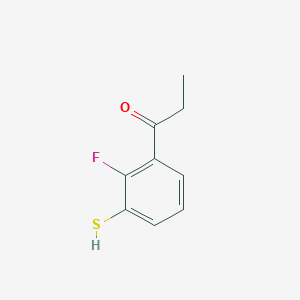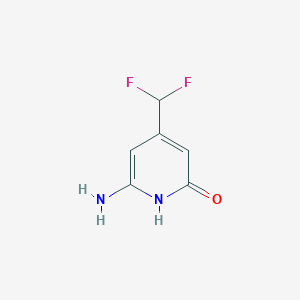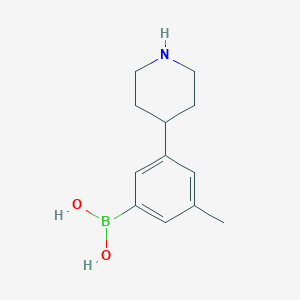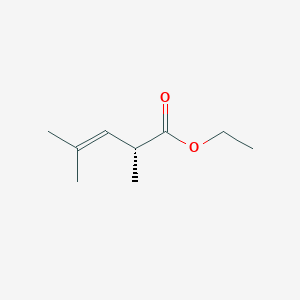![molecular formula C16H33FOSi4 B14067978 1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane CAS No. 101069-19-6](/img/structure/B14067978.png)
1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)-: is a complex organosilicon compound. It features a unique structure with multiple silicon atoms and a fluorinated phenyl group, making it an interesting subject for research in various fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)- involves multiple steps, typically starting with the preparation of the silicon-containing backbone. The reaction conditions often require the use of specialized reagents and catalysts to ensure the correct formation of the silicon-oxygen-silicon linkages. For instance, the use of trimethylsilyl chloride and phenylsilane under controlled temperature and pressure conditions can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate adjustments in reaction conditions and purification techniques can be a potential approach for industrial production.
化学反应分析
Types of Reactions
3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom and trimethylsilyl group can be substituted under specific conditions using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-oxygen compounds, while substitution reactions can result in the replacement of the fluorine or trimethylsilyl groups with other functional groups.
科学研究应用
3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
作用机制
The mechanism by which 3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)- exerts its effects involves its interaction with molecular targets through its silicon-oxygen-silicon linkages and fluorinated phenyl group. These interactions can influence various molecular pathways, depending on the specific application and environment.
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.
2,2,6,6-Tetramethyl-3,5-heptanedione: A bidentate ligand used in the synthesis of stable complexes with lanthanide ions.
Uniqueness
What sets 3-Oxa-2,4,6-trisilaheptane, 4-fluoro-2,2,6,6-tetramethyl-4-phenyl-5-(trimethylsilyl)- apart is its combination of silicon atoms and a fluorinated phenyl group, which provides unique reactivity and stability properties not commonly found in other organosilicon compounds.
属性
CAS 编号 |
101069-19-6 |
|---|---|
分子式 |
C16H33FOSi4 |
分子量 |
372.77 g/mol |
IUPAC 名称 |
bis(trimethylsilyl)methyl-fluoro-phenyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C16H33FOSi4/c1-19(2,3)16(20(4,5)6)22(17,18-21(7,8)9)15-13-11-10-12-14-15/h10-14,16H,1-9H3 |
InChI 键 |
MKPLMMAFPWXCQD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C([Si](C)(C)C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


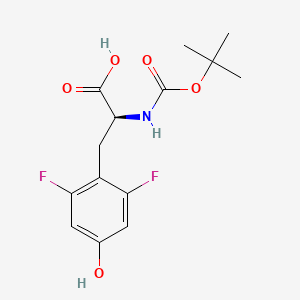
![(E)-3-(4-Mercapto-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14067901.png)
![2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14067909.png)
![7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14067914.png)
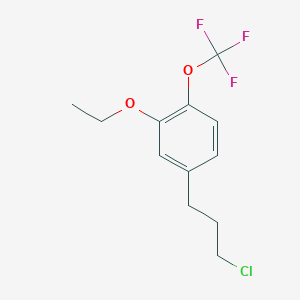
![Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro-](/img/structure/B14067925.png)
